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Compound of Interest

Compound Name: 2-Bromo-6-fluoroaniline

Cat. No.: B133542

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data
for the compound 2-Bromo-6-fluoroaniline. The information presented herein, including
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is
intended to support research, development, and quality control activities within the
pharmaceutical and chemical industries.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 2-Bromo-6-fluoroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for 2-Bromo-6-fluoroaniline

Chemical Shift () Lo Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

6.89 t 8.0 Ar-H

6.62 dd 8.6,4.5 Ar-H

3.60 S - -NH:z
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Solvent: CDCls, Frequency: 400 MHz

Table 2: 13C NMR Spectroscopic Data for 2-Bromo-6-fluoroaniline

Chemical Shift (d) ppm Coupling Constant (J) Hz Assignment
156.38 d, J=235.2 C-F

142.57 d,J=20 C-NH:z
116.10 d,J=7.6 Ar-C

115.69 d,J=224 Ar-C

Solvent: CDCIs, Frequency: 100 MHz

Mass Spectrometry (MS)

Table 3: Mass Spectrometric Data for 2-Bromo-6-fluoroaniline

miz Interpretation

188.958939 Molecular lon [M]* (Calculated Exact Mass)

Experimental Protocols

The following sections detail the generalized methodologies for the acquisition of the
spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 2-Bromo-6-fluoroaniline was prepared by dissolving approximately 10-20 mg of
the sample in 0.6-0.7 mL of deuterated chloroform (CDCIs). The solution was transferred to a 5
mm NMR tube. *H and 13C NMR spectra were recorded on a 400 MHz spectrometer. The
chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an
internal standard (& 0.00).

Infrared (IR) Spectroscopy
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The FT-IR spectrum of 2-Bromo-6-fluoroaniline, a liquid at room temperature, was obtained
using a Fourier Transform Infrared spectrometer equipped with a universal attenuated total
reflectance (ATR) accessory. A small drop of the neat liquid was placed directly onto the ATR
crystal. The spectrum was recorded in the range of 4000-400 cm~* with a resolution of 4 cm~1,
A background spectrum of the clean, empty ATR crystal was recorded prior to the sample
analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometric analysis was performed using an electron ionization (EI) time-of-flight
(TOF) mass spectrometer. A dilute solution of 2-Bromo-6-fluoroaniline in a volatile organic
solvent (e.g., methanol or dichloromethane) was introduced into the ion source. The sample
was ionized using a standard electron energy of 70 eV. The resulting ions were accelerated
into the TOF mass analyzer, and the mass-to-charge (m/z) ratios were recorded.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound such as 2-Bromo-6-fluoroaniline.
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Caption: Workflow for Spectroscopic Analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-6-fluoroaniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b133542#spectroscopic-data-for-2-bromo-6-
fluoroaniline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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